methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate
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Overview
Description
Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a chemical compound belonging to the class of pyrazolo[3,4-d]pyrimidines
Mechanism of Action
Target of Action
The primary target of the compound methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cancer cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption leads to the arrest of cell growth at the G0-G1 stage , thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate has shown to interact with CDK2, a cyclin-dependent kinase . CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound has shown inhibitory activity against CDK2/cyclin A2 .
Cellular Effects
The compound has shown significant effects on various types of cells. It has been observed to inhibit the growth of three examined cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with CDK2. It has shown significant inhibitory activity against CDK2 . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidin-4-yl core: This can be achieved through the cyclization of appropriate precursors, such as phenylhydrazine and a suitable pyrimidinyl derivative.
Esterification: The final step involves esterification of the thiolated compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiol group in the compound can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: Reduction reactions can be performed to convert the pyrazolo[3,4-d]pyrimidin-4-yl core to its corresponding amine derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing electrophiles like bromine or nitric acid under controlled conditions.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Amines: Formed through the reduction of the pyrazolo[3,4-d]pyrimidin-4-yl core.
Substituted Phenyl Derivatives: Produced from electrophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-yl derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Thiophenyl esters: These compounds contain a thiol group attached to a phenyl ring, similar to the structure of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate.
Uniqueness: this compound is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidin-4-yl core and the thiol ester group, which imparts distinct chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10(15(20)21-2)22-14-12-8-18-19(13(12)16-9-17-14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDXEMQQDYOBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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